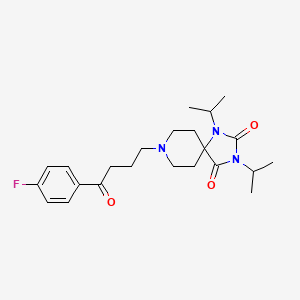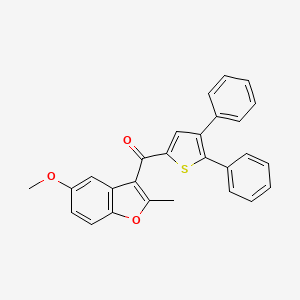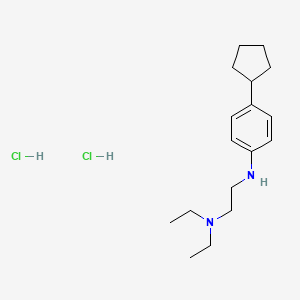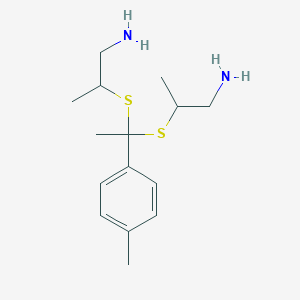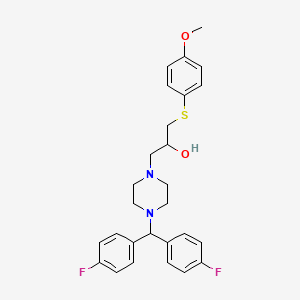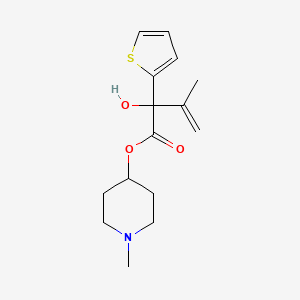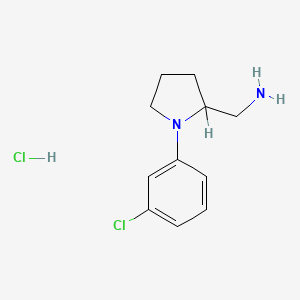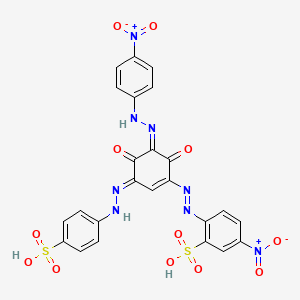
1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)-, S,S-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)-, S,S-dioxide is a chemical compound with the molecular formula C₁₂H₁₇N₅O₂S and a molecular weight of 295.365 g/mol This compound is known for its unique structure, which includes a triazine ring, cyclopropyl groups, and a thiazolidine moiety
Vorbereitungsmethoden
The synthesis of 1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)-, S,S-dioxide involves several steps. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Cyclopropyl Groups: Cyclopropyl groups can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbinol.
Attachment of Thiazolidine Moiety: The thiazolidine ring can be attached through nucleophilic substitution reactions involving thiazolidine derivatives.
Oxidation to Form S,S-Dioxide: The final step involves the oxidation of the thiazolidine ring to form the S,S-dioxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)-, S,S-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring or the thiazolidine moiety, leading to the formation of new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triazine ring or the thiazolidine moiety.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)-, S,S-dioxide involves interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)-, S,S-dioxide can be compared with other similar compounds, such as:
1,3,5-Triazin-2-amine derivatives: These compounds share the triazine ring structure but may have different substituents, leading to variations in their chemical and biological properties.
Thiazolidine derivatives: Compounds with the thiazolidine ring may exhibit similar biological activities but differ in their overall structure and reactivity.
Cyclopropyl-containing compounds: The presence of cyclopropyl groups can influence the stability and reactivity of the compound, making it unique compared to other derivatives.
The uniqueness of this compound lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
148312-54-3 |
|---|---|
Molekularformel |
C12H17N5O2S |
Molekulargewicht |
295.36 g/mol |
IUPAC-Name |
N,4-dicyclopropyl-6-(1,1-dioxo-1,3-thiazolidin-3-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C12H17N5O2S/c18-20(19)6-5-17(7-20)12-15-10(8-1-2-8)14-11(16-12)13-9-3-4-9/h8-9H,1-7H2,(H,13,14,15,16) |
InChI-Schlüssel |
PVBVRQMAUYVLOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC(=NC(=N2)N3CCS(=O)(=O)C3)NC4CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


